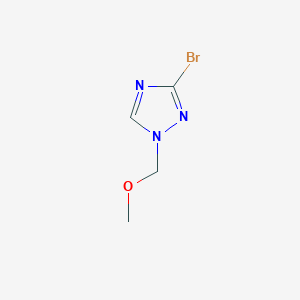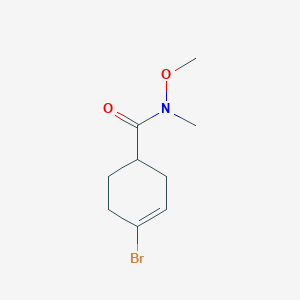
(2-amino-1,3-phenylene)dimethanol
Descripción general
Descripción
(2-amino-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is also known by other names such as 2-Aminobenzene-1,3-dimethanol and 1,3-Benzenedimethanol, 2-amino- . This compound is characterized by the presence of an amino group and two hydroxymethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-phenylene)dimethanol typically involves the reduction of corresponding nitro compounds or the direct amination of benzene derivatives . One common method includes the reduction of 2-nitro-3-(hydroxymethyl)benzyl alcohol using hydrogen gas in the presence of a palladium catalyst . The reaction conditions usually involve moderate temperatures and pressures to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity . Additionally, the choice of solvents and catalysts is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Reaction Conditions: Moderate temperatures and pressures, choice of solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of various derivatives with different functional groups
Aplicaciones Científicas De Investigación
(2-amino-1,3-phenylene)dimethanol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of (2-amino-1,3-phenylene)dimethanol involves its interaction with various molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the hydroxymethyl groups can participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminobenzene-1,3-dimethanol
- 1,3-Benzenedimethanol, 2-amino-
- 2,6-Dihydroxymethylphenylamine
Uniqueness
(2-amino-1,3-phenylene)dimethanol is unique due to the presence of both amino and hydroxymethyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions . This versatility makes it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
[2-amino-3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHAICIUUIHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)









![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)

